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CAS No.: 75695-93-1

Cat. No.: S531002

Official Dosing Recommendations

The following table summarizes the official dosing guidance for isradipine in patients with hepatic

impairment:
Patient . Key Considerations & Pharmacokinetic
. Recommended Dosing
Population Changes
Hepatic No initial dose adjustment Use with caution; adjust dose based on clinical
Impairment recommended. Initiate with response [4] [5].
(General) standard adult dose [1] [2] [3].
Hepatic Specific dosing not established;  Systemic availability increased to 37% (vs. 15-
Cirrhosis follow general guidance for 24% in healthy subjects). Systemic clearance
hepatic impairment. reduced (0.6 L/min vs. 1.1 L/min in healthy

subjects) [6] [7].

Pharmacokinetics and Experimental Data

The need for cautious titration in liver impairment is due to altered drug metabolism.
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¢ Key Pharmacokinetic Parameters: In patients with cirrhosis, the systemic availability of
isradipine increases to approximately 37%, a significant rise from the 15-24% observed in healthy
subjects [6] [7] [8]. This is coupled with a reduction in systemic clearance to about 0.6 L/min, down
from 1.1 L/min in healthy volunteers [6] [7]. These changes are attributed to a loss of first-pass
metabolism.

e Correlation with Liver Function: Research has shown that the reduction in isradipine's systemic
clearance correlates with impairments in both hepatic microsomal function (measured by aminopyrine
demethylation) and hepatic perfusion (measured by indocyanine green disappearance) [6].

The relationship between liver disease and isradipine pharmacokinetics can be visualized in the following

workflow:
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Adverse Effects Dose Titration Necessary
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Experimental Protocol & Research Methodology

For researchers designing studies on isradipine in hepatic impairment, the following methodology from a

key pharmacokinetic study provides a foundational model [6].

¢ Study Design: A single-dose, parallel-group study comparing three cohorts: healthy volunteers,
patients with non-cirrhotic chronic liver disease (CLD), and patients with biopsy-proven cirrhosis
(CIR).

e Dosing and Administration: Subjects simultaneously received a 5 mg oral dose (labeled with
carbon-12, 12C) and a 1 mg intravenous dose (labeled with carbon-13, 13C). Using stable isotopes
allowed researchers to precisely differentiate and calculate oral and IV pharmacokinetics
simultaneously.

e Data Collection & Analysis:

o Blood Sampling: Serial blood samples were collected following drug administration to
determine plasma concentrations of isradipine over time.

o Pharmacokinetic Calculation: Key parameters were calculated, including systemic
availability (F), systemic clearance (CL), and area under the curve (AUC).

o Correlation with Liver Function: The study correlated the pharmacokinetic changes with
independent quantitative measures of liver function: aminopyrine demethylation capacity
(hepatic microsomal function) and indocyanine green disappearance (hepatic perfusion).

Key Considerations for Drug Development

Based on the available data, here are critical factors for professionals to consider:

e Dose Titration is Crucial: While the initial dose may not need modification, the subsequent titration
phase (increments of 5 mg daily at 2-4 week intervals) requires heightened vigilance in subjects with
liver impairment due to their increased drug exposure and potential for adverse effects [1] [5].

¢ Adverse Effect Monitoring: The frequency of adverse effects like dizziness, headache, and
peripheral edema is known to be dose-related [1]. Researchers should implement robust monitoring
for these in hepatically impaired populations.

¢ Critical Drug Interaction: Cimetidine, a CYP inhibitor, increases the mean peak plasma
concentration and AUC of isradipine by 36% and 50%, respectively [7] [5]. This interaction
underscores the importance of reviewing concomitant medications in study protocols.
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Summary

In summary, for a population with hepatic impairment, standard initial dosing of isradipine is acceptable.
However, the subsequent clinical trial or drug development plan must account for significantly altered
pharmacokinetics. This necessitates a conservative dose titration strategy, enhanced safety monitoring, and

careful assessment of potential drug interactions, particularly with CYP3A4 inhibitors.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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